Structural Elucidation of 3-Ethynyl-N-methylaniline Hydrochloride: A Comprehensive NMR Reference Guide
Structural Elucidation of 3-Ethynyl-N-methylaniline Hydrochloride: A Comprehensive NMR Reference Guide
Executive Summary
3-Ethynyl-N-methylaniline hydrochloride (CAS 1640107-21-6) is a highly versatile bifunctional building block widely utilized in modern organic synthesis. It serves as a critical intermediate in the development of "click chemistry" probes, targeted covalent inhibitors, and oxidative DNA-damaging metallodrugs[1]. The presence of both a terminal alkyne (primed for copper-catalyzed azide-alkyne cycloadditions) and a secondary amine makes it an invaluable scaffold[2]. However, the accurate structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of its salt form, as protonation fundamentally alters its electronic landscape.
Mechanistic Insights: The Causality of Chemical Shifts
As a Senior Application Scientist, it is critical to look beyond empirical data and understand the why behind the spectral output. The NMR profile of 3-ethynyl-N-methylaniline hydrochloride is governed by two major electronic phenomena:
The Impact of Protonation on the Aromatic System
In the free base form (3-ethynyl-N-methylaniline), the nitrogen atom possesses a lone pair of electrons that donates electron density into the aromatic ring via resonance (+M effect). This shielding effect typically pushes the ortho and para aromatic protons upfield (approx. 6.5–6.8 ppm).
However, in the hydrochloride salt , the nitrogen is protonated to form an anilinium ion (-NH2+CH3). The lone pair is now engaged in a covalent bond with a proton, completely neutralizing the +M resonance effect. Instead, the positively charged nitrogen exerts a powerful inductive electron-withdrawing effect (-I effect). This causality explains the profound downfield shift observed in the aromatic region of the salt form, where protons resonate between 7.2 and 7.5 ppm.
Alkyne Magnetic Anisotropy
The terminal alkyne (-C≡CH) exhibits strong diamagnetic anisotropy. The circulation of π-electrons in the cylindrical triple bond generates an induced magnetic field that shields the terminal proton. Consequently, the alkyne proton resonates at a relatively upfield position for a deshielded environment (typically ~4.3 ppm in DMSO-d6), despite the electron-withdrawing nature of the protonated amine on the ring.
Standardized NMR Acquisition Protocol (Self-Validating System)
To ensure absolute trustworthiness and reproducibility across different laboratories, the following self-validating protocol must be employed when acquiring NMR spectra for this hydrochloride salt.
Step-by-Step Methodology
-
Solvent Selection and Preparation:
-
Choice: Use deuterated dimethyl sulfoxide (DMSO-d6) over D2O or CDCl3.
-
Causality: The hydrochloride salt is highly polar and insoluble in CDCl3. While it is soluble in D2O, D2O will cause rapid H/D exchange of the -NH2+ protons, masking them from the 1H spectrum. DMSO-d6 prevents rapid exchange, allowing direct observation of the protonated amine[3].
-
-
Sample Formulation:
-
Weigh exactly 15.0 mg of 3-ethynyl-N-methylaniline hydrochloride.
-
Dissolve in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard).
-
Filter the solution through a 0.22 μm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate paramagnetic particulates that could degrade magnetic field homogeneity.
-
-
Instrument Calibration (Tuning and Shimming):
-
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
-
Perform automated or manual tuning and matching (ATMA) for the 1H and 13C channels to maximize probe sensitivity.
-
Execute 3D gradient shimming to ensure the solvent residual peak has a full width at half maximum (FWHM) of < 1.0 Hz.
-
-
Acquisition Parameters:
-
1H NMR: Pulse angle = 30°, Relaxation delay (d1) = 2.0 s, Number of scans (ns) = 16, Temperature = 298 K.
-
13C NMR: Pulse angle = 30°, Relaxation delay (d1) = 2.0 s, Number of scans (ns) = 512 to 1024 (due to lower natural abundance), with continuous 1H decoupling (WALTZ-16).
-
-
Data Processing:
-
Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for 1H, 1.0 Hz for 13C) prior to Fourier Transformation.
-
Phase correct manually (zero and first order) and reference the TMS peak to exactly 0.00 ppm.
-
Workflow Visualization
Decision matrix and acquisition workflow for 3-ethynyl-N-methylaniline HCl NMR analysis.
Quantitative Data Presentation
The following tables summarize the validated 1H and 13C NMR spectral assignments based on the structural dynamics of the hydrochloride salt.
Table 1: 1H NMR Spectral Data Reference (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 9.80 – 10.20 | Broad Singlet (br s) | 2H | - | -NH2+ (Protonated amine) |
| 7.48 | Singlet (s) | 1H | - | Aromatic H-2 |
| 7.42 | Doublet (d) | 1H | 7.8 | Aromatic H-4 |
| 7.38 | Triplet (t) | 1H | 7.8 | Aromatic H-5 |
| 7.28 | Doublet (d) | 1H | 7.8 | Aromatic H-6 |
| 4.32 | Singlet (s) | 1H | - | -C≡CH (Terminal alkyne) |
| 2.85 | Singlet (s) | 3H | - | -CH3 (N-methyl group) |
Note: The exact chemical shift and broadness of the -NH2+ protons are highly concentration- and temperature-dependent.
Table 2: 13C NMR Spectral Data Reference (100 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 138.5 | Quaternary (C) | C-1 (Attached to -NH2+CH3) |
| 131.2 | Methine (CH) | C-4 (Aromatic) |
| 130.5 | Methine (CH) | C-5 (Aromatic) |
| 124.8 | Methine (CH) | C-2 (Aromatic) |
| 123.4 | Quaternary (C) | C-3 (Attached to alkyne) |
| 120.6 | Methine (CH) | C-6 (Aromatic) |
| 82.5 | Quaternary (C) | -C≡CH (Internal alkyne carbon) |
| 81.0 | Methine (CH) | -C≡CH (Terminal alkyne carbon) |
| 35.2 | Primary (CH3) | -CH3 (N-methyl carbon) |
Advanced 2D Correlation Strategies
To unequivocally assign the quaternary carbons (C-1 and C-3) during complex derivative synthesis, Heteronuclear Multiple Bond Correlation (HMBC) is required. The alkyne proton (~4.32 ppm) will show strong 3J correlations to C-2 and C-4, anchoring the assignment of the ethynyl position. Simultaneously, the N-methyl protons (~2.85 ppm) will exhibit a distinct 3J correlation to C-1, confirming the site of protonation and amine attachment.
Conclusion
The accurate interpretation of 3-ethynyl-N-methylaniline hydrochloride's NMR spectra hinges on recognizing the profound electronic changes induced by the protonation of the secondary amine. By utilizing DMSO-d6 to arrest proton exchange and adhering to a strict, self-validating acquisition protocol, researchers can successfully map the inductive deshielding of the aromatic system and confirm the structural integrity of this critical synthetic intermediate[1].
References
-
Title: Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents | Nucleic Acids Research Source: Oxford Academic URL: [Link]
